(2S)-2-(methoxymethoxy)heptanal
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Overview
Description
(2S)-2-(methoxymethoxy)heptanal is an organic compound with a unique structure that includes a methoxymethoxy group attached to a heptanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methoxymethoxy)heptanal typically involves the protection of the hydroxyl group followed by the introduction of the methoxymethoxy group. One common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA) to protect the hydroxyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(methoxymethoxy)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2S)-2-(methoxymethoxy)heptanoic acid.
Reduction: (2S)-2-(methoxymethoxy)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(methoxymethoxy)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(methoxymethoxy)heptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethoxy group can also influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(ethoxymethoxy)heptanal: Similar structure but with an ethoxymethoxy group instead of a methoxymethoxy group.
(2S)-2-(methoxymethoxy)hexanal: Similar structure but with a hexanal backbone instead of a heptanal backbone.
(2S)-2-(methoxymethoxy)octanal: Similar structure but with an octanal backbone instead of a heptanal backbone.
Uniqueness
(2S)-2-(methoxymethoxy)heptanal is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
923013-16-5 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-2-(methoxymethoxy)heptanal |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(7-10)12-8-11-2/h7,9H,3-6,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
UPJHURJMHCBUNK-VIFPVBQESA-N |
Isomeric SMILES |
CCCCC[C@@H](C=O)OCOC |
Canonical SMILES |
CCCCCC(C=O)OCOC |
Origin of Product |
United States |
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